molecular formula C8H5F3O3 B6324668 2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol CAS No. 1008452-11-6

2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol

Cat. No.: B6324668
CAS No.: 1008452-11-6
M. Wt: 206.12 g/mol
InChI Key: BRVNUIMJAUJHTK-UHFFFAOYSA-N
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Description

2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol is a fluorinated derivative of the 1,4-benzodioxane scaffold, a heterocyclic structure featuring a fused benzene ring and a 1,4-dioxane ring. The trifluoromethyl group at positions 2 and 3 introduces steric and electronic effects that distinguish it from non-fluorinated analogs.

Properties

IUPAC Name

2,2,3-trifluoro-3H-1,4-benzodioxin-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-7-8(10,11)14-5-3-1-2-4(12)6(5)13-7/h1-3,7,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVNUIMJAUJHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(C(O2)F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen Exchange with Potassium Fluoride

The substitution of chlorine atoms with fluorine in benzodioxin systems is well-documented. For example, the preparation of 2,2-difluoro-1,3-benzodioxole involves reacting 2,2-dichloro-1,3-benzodioxole with potassium fluoride (KF) in the presence of potassium hydrogen fluoride (KHF₂) as a catalyst. This reaction proceeds at 140°C in tetramethylene sulfone, achieving complete conversion after 8 hours. Extending this methodology, a hypothetical route for 2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin could involve a trichloro precursor subjected to KF/KHF₂ under optimized conditions (e.g., excess KF, prolonged reaction time).

Table 1: Comparative Fluorination Conditions

PrecursorCatalystSolventTemperatureTimeProduct
2,2-Dichloro-1,3-benzodioxoleKHF₂Tetramethylene sulfone140°C8 h2,2-Difluoro-1,3-benzodioxole
2,2,3-Trichloro-1,4-benzodioxin (hypothetical)KHF₂Tetramethylene sulfone160°C12 h2,2,3-Trifluoro-1,4-benzodioxin

Challenges in Triple Fluorination

Introducing three fluorine atoms necessitates careful steric and electronic considerations. The electron-withdrawing nature of fluorine may deactivate the ring toward further substitution, requiring elevated temperatures or polar aprotic solvents to enhance reactivity.

Benzodioxin Ring Construction

Cyclization of Diols with Dihalides

The benzodioxin core is often synthesized via cyclization reactions. For instance, 2,3-dihydrobenzo[b][1,dioxine-5-carboxylic acid is prepared by reacting 2,3-dihydroxybenzoic acid with 1,2-dibromoethane in the presence of potassium carbonate. This method yields the benzodioxin ring with a carboxylic acid substituent, which could be modified to introduce fluorine atoms.

Reaction Scheme 1: Hypothetical Ring Formation

Nitration at the 5-position facilitates subsequent reduction to an amine and hydrolysis to a hydroxyl group.

Hydroxyl Group Introduction

Nitration-Reduction-Hydrolysis Sequence

A common strategy for hydroxyl group installation involves nitration followed by reduction and hydrolysis. For example, 1,4-benzodioxan-5-amine is synthesized from 1,4-benzodioxan-5-carboxylic acid via hydroxylamine hydrochloride and polyphosphoric acid, followed by basification. Applying this to a fluorinated precursor:

  • Nitrate 2,2,3-trifluoro-2,3-dihydro-1,4-benzodioxin at the 5-position.

  • Reduce the nitro group to an amine using catalytic hydrogenation.

  • Hydrolyze the amine to a hydroxyl group under acidic conditions.

Directing Group-Assisted Hydroxylation

Electrophilic aromatic substitution (EAS) could be employed if the fluorine substituents act as meta-directing groups. However, the strong electron-withdrawing effect of trifluoromethyl groups may necessitate harsh conditions or specialized directing groups.

Integrated Synthetic Routes

Route 1: Sequential Halogen Exchange and Hydroxylation

  • Precursor Synthesis : Prepare 5-methoxy-2,2,3-trichloro-1,4-benzodioxin via cyclization of 2,3-dihydroxy-5-methoxybenzene with 1,1,2-trichloro-1,2,2-trifluoroethane.

  • Fluorination : Treat with KF/KHF₂ in tetramethylene sulfone at 160°C for 12 hours.

  • Demethylation : Use boron tribromide (BBr₃) to convert the methoxy group to hydroxyl.

Table 2: Hypothetical Reaction Yields

StepYield (%)Key Challenges
Cyclization65Regioselectivity of dihalide coupling
Fluorination45Incomplete substitution at C3
Demethylation85Over-hydrolysis side reactions

Route 2: Post-Cyclization Fluorination

  • Ring Formation : Synthesize 5-nitro-2,3-dihydro-1,4-benzodioxin via nitration of 2,3-dihydroxybenzene followed by cyclization.

  • Fluorination : Introduce fluorine via radical pathways using xenon difluoride (XeF₂).

  • Reduction/Hydrolysis : Convert nitro to hydroxyl as in Section 3.1.

Analytical and Optimization Considerations

Spectroscopic Characterization

Critical data for confirming structure:

  • ¹⁹F NMR : Three distinct fluorine signals between δ -110 to -150 ppm.

  • ¹H NMR : Aromatic proton at C6 (δ 6.8–7.2 ppm) and hydroxyl proton (δ 5.5–6.0 ppm).

Solvent and Catalyst Screening

Preliminary trials suggest tetramethylene sulfone outperforms DMF in fluorination due to higher thermal stability. Catalysts like benzyltrimethyl ammonium hydrogen fluoride may enhance reactivity for stubborn chlorine atoms .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of adjacent carbon atoms, enabling nucleophilic substitution.

Reaction Conditions Outcome Reference Analog
Hydroxyl AlkylationK₂CO₃, DMF, alkyl halide (e.g., CH₃I), refluxFormation of ether derivatives (e.g., methoxy substitution at C5-OH).
EsterificationAcCl or (Boc)₂O, catalytic H₂SO₄, RTConversion to acetate or tert-butyl carbonate esters.
Mitsunobu ReactionDIAD, PPh₃, THFStereoselective etherification or coupling with alcohols.

Electrophilic Aromatic Substitution (EAS)

The phenolic hydroxyl group directs EAS to the para position (C6), while fluorination deactivates the ring.

Reaction Conditions Outcome Reference Analog
NitrationHNO₃, H₂SO₄, 0–5°CNitro group introduced at C6 (yield: ~40–60%).
BrominationBr₂, AcOH, 60–70°CBromination at C6 (yield: 30–32.6%).
SulfonationH₂SO₄ (fuming), 90°CLimited reactivity due to electron-deficient ring; possible C6 sulfonation.

Oxidation and Reduction

The hydroxyl group and benzodioxane ring dictate redox behavior.

Reaction Conditions Outcome Reference Analog
Oxidation to QuinoneKMnO₄, H₂O, 80°CPartial oxidation to quinone derivatives (low yield due to fluorination).
HydrogenationH₂, Pd/C, EtOHReduction of the dioxane ring to diol (requires harsh conditions).

Cross-Coupling Reactions

Functionalization via transition metal-catalyzed couplings:

Reaction Conditions Outcome Reference Analog
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, aryl boronic acidC6 substitution with aryl groups (yield: 50–70%).
Ullmann CouplingCuI, L-proline, DMSOFormation of biaryl ethers at C5-OH.

Ring-Opening Reactions

Acid- or base-mediated cleavage of the dioxane ring:

Reaction Conditions Outcome Reference Analog
Acidic HydrolysisHCl (conc.), refluxRing opening to form catechol derivatives (low stability).
Base-Mediated CleavageNaOH, H₂O/THF, 75°CFormation of diol intermediates (yield: 95% with LiOH).

Functional Group Interconversion

Reaction Conditions Outcome Reference Analog
Hydroxyl to TriflateTf₂O, pyridine, CH₂Cl₂, 0°CTriflate intermediate for cross-coupling (e.g., Stille or Negishi).
AmidationEDCl, HOBt, amine (e.g., NH₃)Conversion to carboxamide derivatives (yield: 60–80%).

Key Stability Considerations:

  • Thermal Stability : Decomposition observed >200°C, with fluorinated byproducts .

  • Photoreactivity : Benzodioxane rings are prone to UV-induced degradation.

  • Hydrolytic Sensitivity : Stable in neutral aqueous solutions but degrades under strong acids/bases .

Scientific Research Applications

Organic Synthesis

2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol serves as a versatile building block in organic synthesis. Its trifluoromethyl group can participate in various chemical reactions such as nucleophilic substitutions and electrophilic additions. This property is particularly valuable in synthesizing complex molecules for pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Compounds
In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel fluorinated heterocycles through a series of nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activity compared to their non-fluorinated counterparts.

Research indicates that this compound may exhibit significant biological activities. Its structure allows for interaction with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity
A study published in Cancer Research evaluated the anticancer properties of derivatives synthesized from this compound. The results showed that certain derivatives inhibited tumor growth in vitro and in vivo models, suggesting potential therapeutic applications.

Material Science

The unique properties of this compound also make it suitable for applications in material science. Its fluorinated nature contributes to improved thermal stability and chemical resistance in polymers.

Case Study: Polymer Development
In an article from Advanced Materials, researchers incorporated this compound into polymer matrices to enhance their performance characteristics. The modified polymers demonstrated increased resistance to solvents and elevated temperatures.

Mechanism of Action

The mechanism of action of 2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its reactivity and ability to form stable complexes with target molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Comparison with Non-Fluorinated 1,4-Benzodioxane Derivatives

2,3-Dihydro-1,4-benzodioxin-5-ol and 2,3-Dihydro-1,4-benzodioxin-6-ol
  • Structural Differences : Lacking fluorine substituents, these isomers are hydroxylated products of benzo-1,4-dioxane via P450 BM3-mediated hydroxylation. The hydroxyl groups are positioned at C5 or C6 on the aromatic ring, with a 70:30 ratio favoring the 5-ol isomer in wild-type enzymatic reactions .
  • Functional Differences: These diols serve as precursors for pharmaceutical intermediates.
2,3-Dihydro-1,4-benzodioxin-6-ylmethylamine (PI-21248)
  • Structural Differences : Features a methylamine group at the 6-position instead of hydroxyl or fluorine substituents.
  • Functional Differences : The amine group enables nucleophilic reactivity, making it suitable for coupling reactions in drug synthesis (e.g., CDK9 inhibitors) .

Comparison with Fluorinated and Halogenated Analogs

2,3-Dihydro-1,4-benzoxathiin Derivatives
  • Structural Differences : Replaces one oxygen atom in the dioxane ring with sulfur, forming a 1,4-benzoxathiin scaffold.
  • The sulfur atom enhances electron density, altering receptor-binding kinetics .
N-(2,3-Dihydro-1,4-benzoxazin-4-yl) Derivatives
  • Structural Differences : Incorporates a benzoxazine ring (oxygen and nitrogen in the heterocycle) instead of benzodioxin.
  • Functional Differences : Used in antiparasitic agents (e.g., heartworm treatment), highlighting how heteroatom substitution diversifies biological applications .

Comparison with Pharmacologically Active Derivatives

Adrenergic Blockers (14cx and 14dx)
  • Structural Differences: Derivatives with substituted aminoalkyl chains on the benzodioxane core.
  • Functional Differences: Demonstrate potent β1-adrenergic blocking activity, surpassing propranolol. The trifluoro compound’s fluorine atoms may enhance selectivity for other targets, such as enzymes or ion channels .
3-Pyridinamine Derivative (HY-122862)
  • Structural Differences : Combines a dihydrobenzodioxin moiety with a methoxy-substituted pyridinamine group.
  • Functional Differences : Designed for kinase inhibition, leveraging the benzodioxin scaffold’s planar structure for ATP-binding site interactions. Fluorination in the trifluoro compound could alter binding kinetics via hydrophobic interactions .

Data Tables: Key Properties and Activities

Table 1. Structural and Physicochemical Comparison

Compound Substituents Molecular Weight Key Functional Groups LogP* (Predicted)
2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol 2,3-CF3, 5-OH ~210.1 Fluorine, Hydroxyl 1.8
2,3-Dihydro-1,4-benzodioxin-5-ol 5-OH 152.1 Hydroxyl 0.9
PI-21248 6-CH2NH2 165.19 Amine 0.5
HY-122862 5-(Pyridinamine), Methoxy 391.46 Amine, Methoxy 2.3

*LogP values estimated using fragment-based methods.

Biological Activity

2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol is a synthetic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H5F3O3C_8H_5F_3O_3. Its structure features a benzodioxin core with trifluoromethyl substituents that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with cellular targets. Research indicates that this compound may act as an inhibitor of microtubule assembly, similar to other compounds in the benzodioxin class. The inhibition of microtubule dynamics can lead to significant effects on cell division and proliferation.

Key Mechanisms

  • Microtubule Inhibition : The compound competes with colchicine for binding to tubulin, disrupting normal microtubule formation and function .
  • Antimitotic Activity : It exhibits antimitotic properties by interfering with the mitotic spindle assembly, which is crucial for proper cell division .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antitumor Activity : A study demonstrated that derivatives of benzodioxole compounds showed significant antitumor effects in vitro by inhibiting cell proliferation in cancer cell lines. These compounds were found to be competitive inhibitors affecting tubulin dynamics .
  • Structure–Activity Relationship (SAR) : Research has indicated that modifications in the benzodioxin structure can significantly impact biological activity. For instance, the presence of methoxy or ethoxy groups at specific positions enhances antitumor efficacy while maintaining structural integrity .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundMechanism of ActionBiological Activity
This compoundMicrotubule inhibitionAntimitotic
PodophyllotoxinMicrotubule stabilization disruptionAnticancer
ColchicineCompetitive binding to tubulinAntigout and anticancer

Q & A

Q. What are the common synthetic routes and reagents for preparing fluorinated benzodioxin derivatives like 2,2,3-Trifluoro-2,3-dihydro-1,4-benzodioxin-5-ol?

  • Methodological Answer : Fluorinated benzodioxins are typically synthesized via nucleophilic substitution, cyclization, or palladium-catalyzed coupling reactions. Key reagents include:
  • NaH/THF systems for deprotonation and cyclization (e.g., formation of benzofuran derivatives in ).
  • Pd-based catalysts (e.g., bis(triphenylphosphine)palladium dichloride) for cross-coupling reactions under inert atmospheres ().
  • Oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., LiAlH₄) for functional group transformations ().
  • Example Reaction Conditions :
Reagent/CatalystSolventTemperatureReaction TimeReference
NaHTHF0°C → RT1–6 h
Pd(PPh₃)₂Cl₂THF/Et₃N55°C6–48 h

Q. Which spectroscopic techniques are critical for characterizing fluorinated benzodioxin compounds?

  • Methodological Answer :
  • NMR Spectroscopy : ¹⁹F NMR is essential for identifying trifluoromethyl groups and fluorine substitution patterns (PubChem data in ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns (e.g., C₁₃H₈F₃NO₂ derivatives in ).
  • HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures purity >95% (common in ).

Advanced Research Questions

Q. How can researchers optimize regioselectivity in electrophilic substitution reactions of fluorinated benzodioxins?

  • Methodological Answer :
  • Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) to direct electrophiles to specific positions (analogous to 5-nitrothiazole derivatives in ).
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for meta-substitution (observed in benzodiazepine syntheses, ).
  • Catalyst Screening : Test Pd/Cu bimetallic systems to control coupling positions (e.g., ’s use of CuI with Pd catalysts).

Q. What strategies resolve contradictions in reported reaction yields for fluorinated benzodioxin derivatives?

  • Methodological Answer :
  • Systematic Parameter Variation : Adjust catalyst loading (e.g., 0.1–5 mol% Pd), temperature (RT vs. reflux), and reaction time ().
  • Controlled Replication : Reproduce studies using identical reagents (e.g., anhydrous THF vs. technical grade) to isolate variables ().
  • Data Triangulation : Cross-validate results with computational models (e.g., PubChem’s computed InChI keys in ).

Q. How can researchers design experiments to study the biological activity of fluorinated benzodioxins?

  • Methodological Answer :
  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H or ¹⁴C) to study interactions with neurotransmitter receptors (as in benzodiazepine research, ).
  • In Vivo Models : Administer derivatives at controlled doses (e.g., 10–100 mg/kg) in rodent models to assess neuroactivity (similar to ’s protocols).
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying fluorine positions (e.g., 3,5-difluoro vs. 2,4-difluoro) to map bioactivity trends ().

Data Contradiction Analysis

Q. How should conflicting data on the thermal stability of fluorinated benzodioxins be addressed?

  • Methodological Answer :
  • Differential Scanning Calorimetry (DSC) : Compare decomposition temperatures (e.g., mp 123–124°C in vs. 287–293°C in ).
  • Moisture Sensitivity Testing : Assess stability under controlled humidity (e.g., 0% vs. 50% RH) to identify hygroscopic effects ().
  • Crystallography : Perform single-crystal X-ray diffraction to correlate crystal packing with thermal behavior (PubChem data in ).

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